molecular formula C19H13ClN2S2 B2939631 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670269-93-9

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2939631
CAS No.: 670269-93-9
M. Wt: 368.9
InChI Key: NKPWMYLASYDKPN-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine scaffold, widely studied for their pharmacological and synthetic utility . The compound 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine features a 4-chlorophenylthio group at position 4 and a p-tolyl (4-methylphenyl) substituent at position 3.

The 4-chlorophenylthio group likely replaces the chloro substituent through thiol-mediated displacement under basic conditions .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPWMYLASYDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the construction of the thienopyrimidine ring system through a series of cyclization reactions.

    Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a chlorinated precursor.

    Attachment of the p-Tolyl Group: The p-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, thiol reagents, and palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy, where disrupting microtubule dynamics can effectively inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Thieno[2,3-d]pyrimidines exhibit diverse bioactivity depending on substituents at positions 4 and 4. Key analogs and their properties are summarized below:

Compound Name Position 4 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
4-((4-Chlorophenyl)thio)-5-(p-tolyl)-thieno[2,3-d]pyrimidine (4-Chlorophenyl)thio p-Tolyl (4-methylphenyl) C₁₉H₁₃ClN₂S₂ 378.90 Anticancer, antimicrobial (inferred)
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine Chloro p-Tolyl C₁₃H₉ClN₂S 260.74 Research reagent, potential kinase inhibitor
4-Chloro-5-(2-chlorophenyl)-2-isopropyl-thieno[2,3-d]pyrimidine Chloro 2-Chlorophenyl C₁₅H₁₂Cl₂N₂S 335.24 Synthetic intermediate
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazinyl]-thieno[2,3-d]pyrimidine Piperazinyl (3-methylphenyl) 4-Chlorophenyl C₂₃H₂₁ClN₄S 420.96 CNS activity (predicted)
4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine Chloro 3,4-Dimethylphenyl C₁₄H₁₁ClN₂S 274.77 Structural diversity for SAR studies

Key Observations :

  • Position 5 : Aryl groups like p-tolyl or 4-chlorophenyl contribute to π-π stacking interactions in biological targets, critical for anticancer activity .
Anticancer Activity
  • Target Compound: Analogous thieno[2,3-d]pyrimidines with arylthio groups (e.g., 4-(phenylthio) derivatives) inhibit prostate cancer cell proliferation (IC₅₀: 5–10 µM) by targeting microtubule dynamics .
  • Piperazinyl Derivatives: Compounds like 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazinyl]-thieno[2,3-d]pyrimidine may target serotonin receptors, indicating CNS applications .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., chloro, thio) exhibit broad-spectrum antimicrobial activity. For example, 5-hydroxy-4-chlorophenyl analogs show MIC values of 8–16 µg/mL against S. aureus and E. coli .

Biological Activity

The compound 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a member of the thienopyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of This compound is C16H14ClN3S2C_{16}H_{14}ClN_{3}S_{2}, with a molecular weight of approximately 345.88 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a chlorophenyl and a p-tolyl group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

1. Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For example, derivatives similar to This compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

2. Anticancer Properties

Several derivatives in the thienopyrimidine class have been investigated for their anticancer effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the chlorophenyl group is believed to enhance these effects by increasing lipophilicity and cellular uptake.

3. Anti-inflammatory Effects

Compounds structurally related to This compound have demonstrated anti-inflammatory activity in various models. For instance, they can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests potential applications in treating chronic inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thienopyrimidine derivatives found that compounds with similar structures to This compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro assays demonstrated that certain derivatives induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 20 µM, indicating significant potency compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that these compounds could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting their potential use in managing conditions like rheumatoid arthritis .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialMIC = 10 µg/mL against S. aureus
AnticancerIC50 = 5-20 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha levels

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